![molecular formula C26H28O4 B11127482 6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11127482.png)
6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-Hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a furochromene core with hexyl, methoxyphenyl, and dimethyl substituents, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common approach starts with the preparation of the furochromene core through a cyclization reaction This can be achieved by reacting a suitable precursor, such as a coumarin derivative, with appropriate reagents under controlled conditions
For example, the synthesis might involve:
Cyclization: Starting with a coumarin derivative, cyclization can be induced using a base such as potassium carbonate in a solvent like acetone.
Substitution: The hexyl group can be introduced via alkylation using hexyl bromide in the presence of a strong base like sodium hydride.
Methoxylation: The methoxyphenyl group can be added through a nucleophilic aromatic substitution reaction using 4-methoxyphenylboronic acid and a palladium catalyst.
Methylation: The dimethyl groups can be introduced using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce double bonds or other reducible groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic ring or the furochromene core, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has garnered attention for its potential therapeutic properties:
Anticancer Activity:
Research indicates that this compound may exhibit significant anticancer effects. A study evaluated its impact on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: MCF-7 Breast Cancer Cells
- Objective: Investigate the effects on MCF-7 breast cancer cells.
- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
- Findings: The compound significantly reduced cell viability with IC50 values indicating potent activity against breast cancer cells.
Anti-inflammatory Properties:
The anti-inflammatory potential of this compound has also been explored.
Case Study: RAW 264.7 Macrophages
- Objective: Assess anti-inflammatory effects using LPS-stimulated macrophages.
- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Biological Research
The compound's structure suggests it could interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor modulation.
Mechanism of Action:
The interactions of this compound with specific molecular targets can modulate biological pathways, potentially leading to therapeutic effects. It may inhibit enzymes involved in inflammatory pathways or cancer progression.
Material Science
In addition to its biological applications, this compound may be utilized in developing new materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, if the compound exhibits anticancer activity, it might inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
- 6-Hexyl-7-methoxy-3-phenyl-chromen-4-one
Uniqueness
Compared to similar compounds, 6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents, which can significantly influence its chemical properties and biological activities. The presence of the hexyl group, for instance, may enhance its lipophilicity, affecting its interaction with biological membranes and its overall bioavailability.
Biological Activity
6-Hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a member of the furochromone class, compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A furochromone backbone .
- Substituents including a hexyl group and a 4-methoxyphenyl group .
- Multiple methyl groups enhancing its lipophilicity.
This structure may influence its solubility and interactions with biological targets.
Antioxidant Activity
Furochromones have been noted for their antioxidant properties. Studies indicate that compounds within this class can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. The specific antioxidant capacity of this compound requires further elucidation through experimental data.
Enzyme Inhibition
Research has shown that furochromones can act as inhibitors of various enzymes, including:
- Cholinesterases (AChE and BChE) : Inhibition of these enzymes is significant in the context of neurodegenerative diseases like Alzheimer's. Early studies suggest that similar compounds exhibit IC50 values ranging from 10 to 30 μM against AChE and BChE, indicating moderate inhibitory effects .
Compound | AChE IC50 (μM) | BChE IC50 (μM) |
---|---|---|
6-Hexyl Compound | TBD | TBD |
Reference (Donepezil) | 0.02 | 0.01 |
Cytotoxicity
Cytotoxicity studies on related furochromones have shown varying effects against cancer cell lines. For instance, certain derivatives have demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The specific cytotoxic profile of this compound remains to be fully characterized but may reveal potential as an anticancer agent.
The mechanisms underlying the biological activities of furochromones often involve:
- Molecular docking studies : These studies suggest interactions between the compound and key enzyme residues, which may explain observed inhibitory effects.
- Free radical scavenging : The presence of methoxy and hexyl groups may enhance the compound's ability to donate electrons to free radicals.
Research Findings and Case Studies
Recent investigations into the biological activity of related furochromones provide insights into their pharmacological potential:
- In vitro studies : Various derivatives have been tested for their activity against cholinesterases and other targets, revealing promising results that warrant further exploration.
- Comparative analyses : The activity profiles of different furochromones highlight structural influences on biological efficacy.
Properties
Molecular Formula |
C26H28O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-hexyl-3-(4-methoxyphenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H28O4/c1-5-6-7-8-9-20-16(2)21-14-22-23(18-10-12-19(28-4)13-11-18)15-29-24(22)17(3)25(21)30-26(20)27/h10-15H,5-9H2,1-4H3 |
InChI Key |
LHOHOPBGFGVXDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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